5-Bromo-4-iodo-2-(methylthio)pyrimidine
Description
5-Bromo-4-iodo-2-(methylthio)pyrimidine is a halogenated pyrimidine derivative characterized by a bromine atom at position 5, an iodine atom at position 4, and a methylthio group (-SCH₃) at position 2. Its molecular formula is C₅H₄BrIN₂S, with a molecular weight of 329.97 g/mol. This compound is pivotal in synthesizing pharmaceuticals, agrochemicals, and ligands for receptor studies, leveraging its reactive pyrimidine core and halogen substituents.
Properties
Molecular Formula |
C5H4BrIN2S |
|---|---|
Molecular Weight |
330.97 g/mol |
IUPAC Name |
5-bromo-4-iodo-2-methylsulfanylpyrimidine |
InChI |
InChI=1S/C5H4BrIN2S/c1-10-5-8-2-3(6)4(7)9-5/h2H,1H3 |
InChI Key |
MNDBIBDTFZSRPL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(C(=N1)I)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-iodo-2-(methylthio)pyrimidine typically involves the halogenation of a pyrimidine precursor. One common method is the reaction of 5-bromo-2-chloropyrimidine with hydroiodic acid to introduce the iodine atom . The methylthio group can be introduced through nucleophilic substitution reactions using appropriate thiol reagents.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, considering factors such as reaction time, temperature, and the availability of reagents.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-iodo-2-(methylthio)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The methylthio group can be oxidized to sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Thiol reagents, such as methylthiol, under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or water.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Coupling Products: Biaryl compounds or other complex organic molecules.
Oxidation Products: Sulfoxides or sulfones derived from the methylthio group.
Scientific Research Applications
5-Bromo-4-iodo-2-(methylthio)pyrimidine has several applications in scientific research:
Biology: Potential use in the study of enzyme inhibitors and nucleic acid analogs.
Medicine: Investigated for its potential as a precursor in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-4-iodo-2-(methylthio)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or as a building block for drugs that target specific biological pathways. The presence of halogen atoms and the methylthio group can influence its binding affinity and specificity to molecular targets, such as proteins or nucleic acids .
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
The structural and functional differences between 5-bromo-4-iodo-2-(methylthio)pyrimidine and its analogs are critical for understanding their distinct applications and reactivities. Below is a detailed analysis:
Structural and Crystallographic Comparisons
- Planarity of the Pyrimidine Ring: Crystal structures of related compounds (e.g., 5-bromo-2-chloropyrimidin-4-amine) reveal that the pyrimidine ring remains planar (r.m.s. deviation ≤0.087 Å), with halogen atoms coplanar to the ring. Steric hindrance from iodine may slightly distort packing compared to smaller substituents like chlorine .
- Hydrogen Bonding: Amino or hydroxyl substituents (e.g., 2-amino-5-bromo-4-methoxypyrimidine) enable intermolecular hydrogen bonds, enhancing crystalline stability. In contrast, the methylthio group in the target compound participates in weaker van der Waals interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
